molecular formula C20H18N4O2 B3827330 2-(2-cyanophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide

2-(2-cyanophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide

Cat. No. B3827330
M. Wt: 346.4 g/mol
InChI Key: CZUYGNJTFJQRAA-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-cyanophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a hydrazide derivative that has been synthesized through a specific method, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 2-(2-cyanophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide is not fully understood. However, studies have suggested that the compound may exert its anticancer activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-cyanophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide exhibits significant biochemical and physiological effects. The compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, the compound has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-cyanophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide in lab experiments include its high potency and selectivity against cancer cells. The compound has also been reported to exhibit low toxicity towards normal cells. However, the limitations of using the compound in lab experiments include its limited solubility in aqueous solutions and its instability under certain conditions.

Future Directions

There are several future directions for the research on 2-(2-cyanophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide. One of the potential future directions is to study the compound's mechanism of action in more detail. Another future direction is to investigate the compound's potential as an anti-inflammatory agent and its ability to inhibit the growth of bacteria and fungi. Additionally, the compound's potential as a drug candidate for the treatment of various diseases such as cancer and inflammation can be further explored. Finally, the development of more efficient synthesis methods for the compound can also be a potential future direction.

Scientific Research Applications

2-(2-cyanophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. The compound has been reported to exhibit significant anticancer activity against various cancer cell lines. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.

properties

IUPAC Name

2-(2-cyanophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-14-17(16-8-4-5-9-18(16)24(14)2)12-22-23-20(25)13-26-19-10-6-3-7-15(19)11-21/h3-10,12H,13H2,1-2H3,(H,23,25)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUYGNJTFJQRAA-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)COC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)COC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-cyanophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-cyanophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide
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2-(2-cyanophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide
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2-(2-cyanophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide
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2-(2-cyanophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide
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2-(2-cyanophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide
Reactant of Route 6
2-(2-cyanophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide

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